molecular formula C9H12N2O B15083256 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B15083256
M. Wt: 164.20 g/mol
InChI Key: SCQOFMGAFNWKPH-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula C9H12N2O It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the cyclocondensation of cyanoacetic ester with 4-hydroxy-4-methyl-2-pentanone in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison: 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2,2,4-trimethyl-6-oxo-1,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-6-4-9(2,3)11-8(12)7(6)5-10/h4H2,1-3H3,(H,11,12)

InChI Key

SCQOFMGAFNWKPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(C1)(C)C)C#N

Origin of Product

United States

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